Section 1: Core Identification and Physicochemical Properties
Section 1: Core Identification and Physicochemical Properties
An In-depth Technical Guide to 9-Anthracenemethanamine
Topic: 9-Anthracenemethanamine CAS Number: 2476-68-8 Audience: Researchers, scientists, and drug development professionals.
This guide serves as a comprehensive technical resource for understanding the core properties, synthesis, characterization, and applications of 9-Anthracenemethanamine. As a foundational building block in medicinal chemistry and materials science, this molecule's utility is intrinsically linked to the unique photophysical properties of its anthracene core.
9-Anthracenemethanamine, identified by the CAS Number 2476-68-8, is an aromatic amine featuring a primary aminomethyl group attached to the 9-position of an anthracene scaffold.[1][2] This structure imparts significant fluorescence, making it a valuable component in the design of fluorescent probes and labels.
Its fundamental properties are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Identifier & Property | Value | Source |
| CAS Number | 2476-68-8 | PubChem[1] |
| IUPAC Name | anthracen-9-ylmethanamine | PubChem[1] |
| Synonyms | 9-Aminomethylanthracene, 9-Anthrylmethylamine | ChemSrc[2] |
| Molecular Formula | C₁₅H₁₃N | PubChem[1] |
| Molecular Weight | 207.27 g/mol | PubChem[1] |
| Exact Mass | 207.1048 g/mol | PubChem[1] |
| LogP | 4.15 | ChemSrc[2] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 9-Anthracenemethanamine is most commonly achieved via the reduction of a suitable precursor derived from 9-anthraldehyde or by nucleophilic substitution from 9-(chloromethyl)anthracene. The choice of pathway often depends on the availability of starting materials and the desired scale.
A prevalent and reliable laboratory-scale method involves the reductive amination of 9-anthraldehyde. This two-step, one-pot approach is favored for its operational simplicity and high yields.
Experimental Protocol: Reductive Amination of 9-Anthraldehyde
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Imine Formation: 9-Anthraldehyde (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate, ~10 equivalents) is added. The reaction is stirred at room temperature. The formation of the intermediate imine is the critical first step; the acidic nature of the ammonium salt can catalyze this condensation by activating the carbonyl group.
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Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄, ~1.5-2 equivalents), is added portion-wise to the mixture. The choice of NaBH₄ is strategic; it is selective for the imine C=N bond over the aromatic rings of the anthracene core, preventing over-reduction. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
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Workup and Isolation: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH) to deprotonate the amine and facilitate its extraction into the organic layer.
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 9-Anthracenemethanamine.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for 9-Anthracenemethanamine.
Section 3: Analytical Characterization for Structural Validation
Confirming the identity and purity of the synthesized 9-Anthracenemethanamine is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
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¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. The aromatic region (typically ~7.4-8.6 ppm) will show a complex multiplet pattern characteristic of the 9-substituted anthracene core.[3] A key diagnostic signal is a singlet for the benzylic methylene protons (-CH₂-) adjacent to the amine, and a broad singlet for the amine protons (-NH₂) which can exchange with D₂O.
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¹³C NMR Spectroscopy: This provides a carbon backbone fingerprint. One expects to see multiple signals in the aromatic region (~125-132 ppm) and a distinct signal for the aliphatic -CH₂- carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected [M+H]⁺ ion for C₁₅H₁₃N would be approximately 208.1121, providing definitive evidence of the compound's elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region and C-H stretching from the aromatic rings.
Section 4: Applications in Drug Development and Research
The anthracene moiety is not merely a passive scaffold; its well-defined photophysical properties are central to the molecule's utility.
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Fluorescent Probes and Derivatization: 9-Anthracenemethanamine serves as a fluorescent tag. Its primary amine provides a reactive handle for conjugation to biomolecules (peptides, proteins, oligonucleotides) or small molecules. The resulting derivatives can be tracked and quantified using fluorescence spectroscopy. For instance, its N-methylated analog, 9-(Methylaminomethyl)anthracene, is used as a derivatizing reagent for the highly sensitive detection of isocyanates in environmental samples via HPLC with fluorescence detection.[4]
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Scaffold for DNA-Targeting Agents: The planar anthracene ring is an effective DNA intercalator. Researchers have leveraged this by attaching polyamine side chains to the 9-aminomethylanthracene core.[5] These polyamines provide electrostatic interactions with the negatively charged phosphate backbone of DNA, enhancing binding affinity. Upon UV irradiation, the anthracene can act as a photosensitizer, generating reactive oxygen species or directly cleaving the DNA backbone.[5] This application is highly relevant in the development of photodynamic therapies and tools for molecular biology.
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Building Block in Medicinal Chemistry: The aminoanthracene core is a privileged structure found in various biologically active compounds, including some with anticancer properties.[6] 9-Anthracenemethanamine provides a versatile entry point for synthesizing a library of derivatives for high-throughput screening in drug discovery campaigns.
Conceptual Application Diagram
Caption: Applications derived from 9-Anthracenemethanamine.
Section 5: Safety, Handling, and Storage
Proper handling of 9-Anthracenemethanamine is essential for laboratory safety.
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Hazard Identification: According to GHS classifications, this compound is very toxic to aquatic life with long-lasting effects.[1] All releases to the environment should be avoided.[1][7]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[8][9] Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
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Handling Procedures: Minimize dust generation and accumulation.[8][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8][9]
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Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[7] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11085034, 9-Anthracenemethanamine. Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 188128, 9-(Methylaminomethyl)anthracene. Available at: [Link]
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ChemSrc. anthracen-9-ylmethanamine product page. Available at: [Link]
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NIST. 9-Anthracenemethanol in NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. Anthracene-9-methanol - A novel fluorescent phototrigger for biomolecular caging. Available at: [Link]
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PubMed. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[6]aneN3) and Its DNA Photocleavage Activity. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 9-Anthracenemethanol, 98%. Available at: [Link]
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ResearchGate. Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Available at: [Link]
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ResearchGate. 1H NMR spectra of anthracen-9-ylmethyl... scientific diagram. Available at: [Link]
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Rasayan Journal of Chemistry. A GREEN MICROWAVE ASSISTED SYNTHESIS OF NEW (ANTHRACENE-9-YL) METHYLAMINES AS AN ENVIRONMENTALLY FRIENDLY ALTERNATIVES. Available at: [Link]
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